molecular formula C7H10ClN3 B1591795 (2-Chloro-pyrimidin-4-yl)-isopropyl-amine CAS No. 71406-72-9

(2-Chloro-pyrimidin-4-yl)-isopropyl-amine

Cat. No. B1591795
CAS RN: 71406-72-9
M. Wt: 171.63 g/mol
InChI Key: LTFNDXISRKPGHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The chemical reactions involving “(2-Chloro-pyrimidin-4-yl)-isopropyl-amine” are complex and depend on the conditions and reactants used. As mentioned, it can be synthesized from 2,4-Dichloro-5-methylpyrimidine . More research would be needed to provide a comprehensive analysis of all possible chemical reactions.


Physical And Chemical Properties Analysis

The molecular weight of “(2-Chloro-pyrimidin-4-yl)-isopropyl-amine” is 171.63 g/mol. Other physical and chemical properties such as melting point, boiling point, and density would require more specific experimental data to determine.

Scientific Research Applications

Anticancer Applications

2-Chloro-pyrimidin-4-yl-isopropyl-amine: is a key building block in the synthesis of pyrimidine derivatives, which are known for their anticancer properties. These compounds can inhibit the growth of cancer cells by targeting specific pathways such as tyrosine kinases . The chloro and amino groups on the pyrimidine ring offer points of functionalization, allowing for the creation of novel compounds with potential use in cancer therapy.

Antimicrobial and Antifungal Activities

The pyrimidine scaffold is also associated with antimicrobial and antifungal activities. Derivatives of 2-Chloro-pyrimidin-4-yl-isopropyl-amine can be synthesized to create new drugs that combat resistant strains of bacteria and fungi, addressing a growing concern in public health .

Cardiovascular Therapeutics

Pyrimidine derivatives have been explored for their cardiovascular benefits, including antihypertensive effects. By modifying the 2-Chloro-pyrimidin-4-yl-isopropyl-amine core, researchers can develop new compounds that may act as cardiovascular agents, potentially offering new treatments for heart-related conditions .

Antidiabetic Agents

The structural versatility of pyrimidine allows for the development of antidiabetic agents. Compounds derived from 2-Chloro-pyrimidin-4-yl-isopropyl-amine could be used to synthesize DPP-IV inhibitors, which play a role in managing blood sugar levels in diabetic patients .

Neuroprotective Agents

Research has indicated that pyrimidine derivatives can have neuroprotective effects. By leveraging the 2-Chloro-pyrimidin-4-yl-isopropyl-amine molecule, scientists can create compounds that protect nerve cells from damage, which is crucial in diseases like glaucoma and Alzheimer’s .

Anti-Inflammatory and Analgesic Properties

The pyrimidine ring system, including derivatives of 2-Chloro-pyrimidin-4-yl-isopropyl-amine , has been associated with anti-inflammatory and analgesic activities. These compounds can be used to develop new medications that relieve pain and reduce inflammation in various conditions .

Antiparasitic and Antimalarial Applications

Pyrimidine-based compounds have shown promise in the treatment of parasitic infections, including malaria. By functionalizing 2-Chloro-pyrimidin-4-yl-isopropyl-amine , it’s possible to synthesize drugs that target parasitic organisms, offering hope for combating these global health challenges .

Agricultural Chemicals

In the agricultural sector, pyrimidine derivatives are used as fungicides and pesticides. The 2-Chloro-pyrimidin-4-yl-isopropyl-amine structure can be modified to enhance the efficacy of these chemicals, providing better crop protection and yield .

Future Directions

The future directions for the study and application of “(2-Chloro-pyrimidin-4-yl)-isopropyl-amine” could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, related compounds have been studied for their potential as antitubercular agents .

properties

IUPAC Name

2-chloro-N-propan-2-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-5(2)10-6-3-4-9-7(8)11-6/h3-5H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFNDXISRKPGHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80604641
Record name 2-Chloro-N-(propan-2-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71406-72-9
Record name 2-Chloro-N-(propan-2-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In analogy to compound 1.1, a solution of 0.347 g (2.33 mmol) of 2,4-dichloro-pyrimidine in 15 ml of acetonitrile is reacted with 0.22 ml (2.52 mmol) of isopropylamine in the presence of 0.39 ml (2.83 mmol) of triethylamine. Purification by chromatography (silica gel, ethyl acetate/hexane with ethyl acetate 0-100%) results in 0.26 g (65% of theory) of the product.
[Compound]
Name
compound 1.1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.347 g
Type
reactant
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step One
Quantity
0.39 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(2-Chloro-pyrimidin-4-yl)-isopropyl-amine
Reactant of Route 2
Reactant of Route 2
(2-Chloro-pyrimidin-4-yl)-isopropyl-amine
Reactant of Route 3
Reactant of Route 3
(2-Chloro-pyrimidin-4-yl)-isopropyl-amine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(2-Chloro-pyrimidin-4-yl)-isopropyl-amine
Reactant of Route 5
Reactant of Route 5
(2-Chloro-pyrimidin-4-yl)-isopropyl-amine
Reactant of Route 6
Reactant of Route 6
(2-Chloro-pyrimidin-4-yl)-isopropyl-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.